molecular formula C15H12Cl2N4O B2466071 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396878-81-1

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2466071
CAS No.: 1396878-81-1
M. Wt: 335.19
InChI Key: YDYZVWTZHZEEDI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dichlorophenyl group and a pyrazolopyridinylmethyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the dichlorophenyl group: This step may involve halogenation reactions or the use of pre-halogenated intermediates.

    Urea formation: The final step involves the reaction of the dichlorophenyl-pyrazolopyridine intermediate with isocyanates or other urea-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent systems, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(pyrazol-3-ylmethyl)urea: Lacks the pyridine ring, which may affect its biological activity.

    1-(3,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the pyrazole ring, potentially altering its chemical properties.

    1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-2-ylmethyl)urea: Variation in the position of the substituent on the pyrazolopyridine ring.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies to understand its potential advantages and applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-12-5-4-11(7-13(12)17)20-15(22)18-8-10-9-19-21-6-2-1-3-14(10)21/h1-7,9H,8H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYZVWTZHZEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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